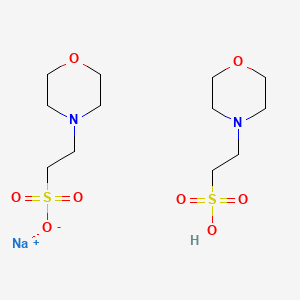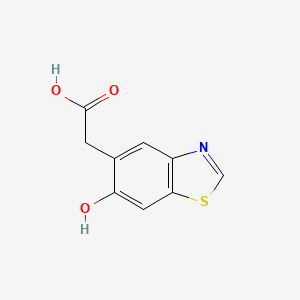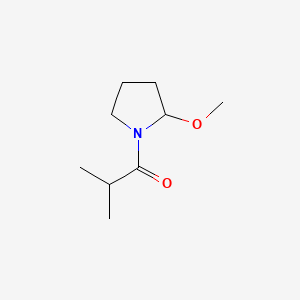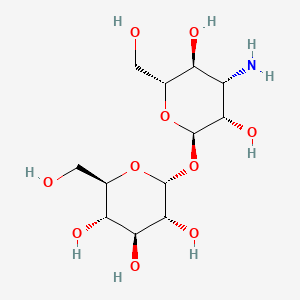
2-(N-モルフォリノ)エタンスルホン酸ヘミナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MES hemisodium salt, also known as 2-(N-Morpholino)ethanesulfonic acid hemisodium salt, is a zwitterionic buffer commonly used in biological and biochemical research. It is part of the Good’s buffers, which are known for their minimal interference with biochemical processes. MES hemisodium salt is particularly effective in maintaining a stable pH in the range of 5.5 to 6.7, making it suitable for various physiological experiments .
科学的研究の応用
MES hemisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical techniques to maintain a stable pH.
Biology: The compound is employed in cell culture media, enzyme assays, and protein purification processes to ensure optimal pH conditions.
Medicine: MES hemisodium salt is used in diagnostic assays and pharmaceutical formulations to maintain the stability and efficacy of active ingredients.
作用機序
Target of Action
MES hemisodium salt, also known as 2-(4-Morpholino)ethanesulfonic acid hemisodium salt, is primarily used as a buffering agent in biological and biochemical research . Its primary target is the pH of the solution it is added to. It helps maintain the pH within a specific range, which is crucial for maintaining the integrity and activity of biological molecules during experiments .
Mode of Action
MES hemisodium salt acts by resisting changes in pH. It can accept or donate protons in response to changes in H+ concentration, thereby maintaining the pH of the solution within a narrow range . This property makes it an essential tool in biological and biochemical research, where pH stability is critical for the proper functioning of biological molecules .
Biochemical Pathways
Instead, it creates an environment conducive for biochemical reactions to occur by maintaining a stable pH . This stability allows enzymes and other proteins to maintain their native conformation and function optimally, thereby ensuring the proper progression of biochemical pathways .
Pharmacokinetics
It is primarily used in vitro as a buffering agent in research settings .
Result of Action
The primary result of the action of MES hemisodium salt is the maintenance of a stable pH environment. This stability is crucial for the proper functioning of biological molecules, such as enzymes, and for the progression of biochemical reactions . For example, it has been used as a buffer for the resuspension of carboxylated micelles and for the immobilization of antibacterial nisin peptides .
Action Environment
The efficacy and stability of MES hemisodium salt as a buffering agent are influenced by several environmental factors. These include temperature, ionic strength, and the presence of other ions in the solution . It is most effective as a buffer in the pH range of 5.5-6.7 . Its buffering capacity can be affected by changes in these environmental conditions, so these factors must be carefully controlled when using MES hemisodium salt in research settings .
生化学分析
Biochemical Properties
2-(4-Morpholino)ethanesulfonic acid hemisodium salt plays a crucial role in maintaining the pH of biochemical reactions. It is often used in cell culture media, protein purification, and electrophoresis. The compound interacts with various enzymes, proteins, and other biomolecules to stabilize their activity and structure. For instance, it is known to inhibit matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix . This inhibition is achieved through binding interactions with the enzyme’s active site, preventing substrate access and subsequent catalytic activity.
Cellular Effects
2-(4-Morpholino)ethanesulfonic acid hemisodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, it has been shown to affect root growth and development by modulating reactive oxygen species levels and pH in the root apex . In cancer cells, the compound inhibits cell migration by binding to cell surface receptors, thereby preventing the cells from moving . These effects highlight the compound’s potential in regulating cellular functions and its utility in research involving cell physiology and pathology.
Molecular Mechanism
At the molecular level, 2-(4-Morpholino)ethanesulfonic acid hemisodium salt exerts its effects through several mechanisms. It acts as a potent inhibitor of matrix metalloproteinases by binding to their active sites, thereby blocking their enzymatic activity . Additionally, the compound stabilizes the pH of solutions, which is critical for maintaining the structural integrity and activity of proteins and enzymes. This buffering action is achieved through the compound’s zwitterionic nature, allowing it to donate or accept protons as needed to maintain a stable pH.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Morpholino)ethanesulfonic acid hemisodium salt can change over time. The compound is generally stable, but its buffering capacity can be affected by prolonged exposure to high temperatures or extreme pH conditions . Over time, degradation products may form, potentially impacting the compound’s effectiveness in maintaining pH stability. Long-term studies have shown that the compound can maintain its buffering capacity for extended periods when stored under appropriate conditions.
Dosage Effects in Animal Models
The effects of 2-(4-Morpholino)ethanesulfonic acid hemisodium salt vary with different dosages in animal models. At low doses, the compound effectively stabilizes pH without causing adverse effects. At high doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects plateau, and further increases in dosage do not enhance its efficacy but may increase toxicity.
Metabolic Pathways
2-(4-Morpholino)ethanesulfonic acid hemisodium salt is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors involved in metabolic reactions, helping to maintain the optimal pH for enzymatic activity . The compound’s buffering action can influence metabolic flux and metabolite levels, ensuring that biochemical reactions proceed efficiently.
Transport and Distribution
Within cells and tissues, 2-(4-Morpholino)ethanesulfonic acid hemisodium salt is transported and distributed based on its solubility and interaction with cellular components. The compound is highly soluble in water, allowing it to diffuse easily through aqueous environments . It does not readily cross lipid membranes, limiting its distribution to extracellular and cytoplasmic spaces. Transporters and binding proteins may facilitate its movement within cells, ensuring its availability where buffering is needed.
Subcellular Localization
2-(4-Morpholino)ethanesulfonic acid hemisodium salt is primarily localized in the cytoplasm and extracellular spaces due to its solubility and inability to cross lipid membranes . Its activity is influenced by its localization, as it can effectively buffer pH in these compartments. The compound does not undergo significant post-translational modifications or targeting signals, relying on its inherent chemical properties for its distribution and function within cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MES hemisodium salt typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the hemisodium salt. The reaction conditions are carefully controlled to ensure high purity and yield .
Industrial Production Methods: In industrial settings, the production of MES hemisodium salt follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality. The final product is often crystallized and dried to obtain a free-flowing powder .
化学反応の分析
Types of Reactions: MES hemisodium salt primarily undergoes acid-base reactions due to its buffering capacity. It can participate in protonation and deprotonation reactions, which are essential for maintaining pH stability in various solutions .
Common Reagents and Conditions: The compound is commonly used with reagents such as hydrochloric acid or sodium hydroxide to adjust the pH of solutions. It is stable under typical laboratory conditions and does not undergo significant degradation .
Major Products Formed: The primary product formed from the reactions involving MES hemisodium salt is water, as it acts to neutralize acids or bases in solution. No significant by-products are typically observed .
類似化合物との比較
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): Another Good’s buffer with a pH range of 6.8 to 8.2.
MOPS (3-(N-Morpholino)propanesulfonic acid): A buffer with a pH range of 6.5 to 7.9.
PIPES (Piperazine-N,N’-bis(2-ethanesulfonic acid)): A buffer with a pH range of 6.1 to 7.5.
Uniqueness: MES hemisodium salt is unique due to its specific pH range (5.5 to 6.7), which makes it particularly suitable for experiments requiring slightly acidic conditions. Its minimal interference with biochemical processes and high solubility in water further enhance its utility in various applications .
特性
CAS番号 |
117961-21-4 |
|---|---|
分子式 |
C6H13NNaO4S |
分子量 |
218.23 g/mol |
IUPAC名 |
sodium;2-morpholin-4-ylethanesulfonate;2-morpholin-4-ylethanesulfonic acid |
InChI |
InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |
InChIキー |
SADPCIINLASURY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCS(=O)(=O)O.C1COCCN1CCS(=O)(=O)[O-].[Na+] |
正規SMILES |
C1COCCN1CCS(=O)(=O)O.[Na] |
関連するCAS |
117961-21-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B568199.png)


![6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B568208.png)



![3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one](/img/structure/B568218.png)
